Product packaging for VU6001192(Cat. No.:)

VU6001192

Cat. No.: B1193726
M. Wt: 409.46
InChI Key: MIESVVLHUFOIOH-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Metabotropic Glutamate (B1630785) Receptor Subtypes in Central Nervous System Function

Metabotropic glutamate receptors (mGluRs) are a family of eight G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the CNS researchgate.netresearchgate.netnih.gov. Unlike ionotropic glutamate receptors, which mediate rapid excitatory effects, mGluRs fine-tune synaptic plasticity and neuronal activity over longer temporal scales ctdbase.orgnih.gov. These receptors are classified into three distinct groups based on their sequence homology, G protein coupling preferences, and pharmacological profiles researchgate.netresearchgate.netnih.govctdbase.orgnih.gov.

Group I mGluRs (mGluR1 and mGluR5) are primarily expressed postsynaptically and are positively coupled to phospholipase C (PLC) via Gq/11 proteins, leading to intracellular calcium release and protein kinase C (PKC) activation. They are involved in enhancing neuronal excitability and regulating synaptic plasticity researchgate.netresearchgate.netctdbase.orgnih.gov.

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are predominantly located presynaptically, with some exceptions, and are coupled to Gi/o proteins. Activation of these receptors typically inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and can also directly regulate ion channels, thereby inhibiting neurotransmitter release, including glutamate and GABA researchgate.netresearchgate.netctdbase.orgnih.gov. Group II mGluRs, in particular, are found at both pre- and postsynaptic sites.

This diverse distribution and signaling mechanism allow mGluRs to participate in a broad array of physiological functions, including learning, memory, and pain perception researchgate.net.

Significance of Group II mGlu Receptors in Neuropsychiatric Research

Group II mGlu receptors (mGluR2 and mGluR3) are of significant interest in neuropsychiatric research due to their widespread expression and their role in modulating glutamatergic neurotransmission, which is implicated in various CNS disorders. Dysregulation of the glutamatergic system has been correlated with conditions such as schizophrenia, depression, anxiety disorders, and pain states nih.gov.

Specifically, Group II mGluRs are believed to act as inhibitory autoreceptors on glutamatergic neurons, regulating the release of glutamate into the synaptic cleft. Excessive glutamate accumulation in the perisynaptic extracellular region can trigger mGlu2 and mGlu3 receptors to inhibit further glutamate release. Preclinical and some early clinical data suggest that modulating Group II mGluRs can have beneficial effects in animal models of anxiety, depression, and schizophrenia. For instance, agonists of mGlu2/3 receptors have shown anxiolytic activity and improved cognition in various animal models. There is also evidence suggesting a dominant role for the mGlu2 receptor subtype in mediating antipsychotic effects.

Rationale for Selective mGlu2 Negative Allosteric Modulator Development

The development of pharmacological tools that can selectively modulate specific mGluR subtypes is crucial for understanding their individual roles and for developing targeted therapies. Allosteric modulators, which bind to a site distinct from the orthosteric (glutamate-binding) site, offer several advantages over orthosteric ligands. Allosteric binding pockets are generally less conserved, allowing for the identification of compounds with higher subtype selectivity, which can reduce the risk of off-target side effects. Furthermore, allosteric modulators, whether positive (PAMs) or negative (NAMs), only modulate receptor activity in the presence of the endogenous agonist, thereby enabling more physiological control of tissue response.

Negative allosteric modulators (NAMs) decrease the effect of the ligand bound to the orthosteric site. While Group II mGluR agonists have been explored for their potential in reducing excessive glutamatergic activity, there is also a rationale for developing mGlu2 NAMs. Selective competitive antagonists acting on Group II mGluRs have shown antidepressant-like and cognitive-enhancing properties. The development of selective mGlu2 NAMs aims to precisely control glutamate release and signaling, which could be beneficial in conditions where mGlu2 activity is pathologically altered or where an increase in glutamate release is desired for therapeutic effect, such as in certain forms of depression or cognitive deficits.

Despite the therapeutic potential, developing compounds that selectively target individual Group II mGluRs (mGlu2 versus mGlu3) has proven challenging due to their high homology. This highlights the need for highly selective compounds to elucidate the distinct contributions of mGlu2 and mGlu3 to various physiological and pathological processes.

VU6001192 emerged as a potent and highly selective mGlu2 negative allosteric modulator. It was discovered from a series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, a chemotype previously explored for other receptor modulators researchgate.netctdbase.org. As a tool compound, this compound has been instrumental in understanding the biological implications of selective mGlu2 inhibition in the CNS researchgate.netctdbase.org.

Research Findings on this compound Selectivity

This compound has been characterized for its selective inhibitory profile against mGlu2.

Receptor SubtypeIC₅₀ (nM)Selectivity vs. mGlu2
mGlu2207N/A
mGlu3>30,000>145-fold
Other mGluRs>30,000>145-fold
: The IC₅₀ values for this compound against mGlu2 and other mGluR subtypes.

This data demonstrates that this compound exhibits potent inhibition of mGlu2 with high selectivity over mGlu3 and other mGluR subtypes. While initial mGlu2 NAMs showed limited central nervous system (CNS) penetration, later optimized versions, such as VU6001966 (an optimized derivative of this compound), achieved improved CNS penetration, making them attractive leads for in vivo studies and potential PET tracer development. This compound itself has been utilized in studies to investigate the role of mGlu2 in processes like thalamostriatal long-term depression (LTD). The development of such selective NAMs is crucial for advancing the understanding of mGlu2's physiological roles and therapeutic potential.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.46

IUPAC Name

6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+

InChI Key

MIESVVLHUFOIOH-GASCZTMLSA-N

SMILES

O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU6001192;  VU 6001192;  VU-6001192

Origin of Product

United States

Discovery and Medicinal Chemistry Foundations of Vu6001192

High-Throughput Screening Initiatives for Allosteric Modulator Identification

The journey to VU6001192 began with research into muscarinic acetylcholine (B1216132) receptors, specifically the M1 subtype. A functional high-throughput screening (HTS) campaign was initiated to identify novel small-molecule positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. nih.gov This screening effort was designed to find compounds that could potentiate the receptor's response to its endogenous ligand, acetylcholine, rather than activating the receptor directly. Such a screening paradigm is advantageous for identifying allosteric modulators, which can offer greater subtype selectivity compared to orthosteric ligands that bind to the highly conserved agonist binding site. acs.org The HTS campaign successfully identified a number of promising M1 PAMs, including a chemotype that would later serve as the foundational scaffold for this compound. nih.gov

Scaffold Design and Evolution of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides

The chemical scaffold at the heart of this compound is the 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide core. nih.govnih.gov This scaffold was the product of a deliberate "scaffold hopping" strategy, a medicinal chemistry approach where the core structure of a known active compound is modified to create a new, distinct chemical series, often with altered or improved properties.

Origin from Muscarinic Acetylcholine Receptor Subtype 1 Positive Allosteric Modulator Chemotypes

The conceptual design of the 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide series, which led to this compound, was directly inspired by a class of M1 positive allosteric modulators based on a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. nih.govnih.gov Researchers noted the structural similarities between this M1 PAM scaffold and a series of quinoline-2-carboxamide (B1208818) mGlu2 NAMs. This observation sparked the hypothesis that by modifying the M1 PAM scaffold, it could be transformed into a novel series of mGlu2 NAMs. nih.gov The core idea was to append appropriately linked groups at the 6-position and install an N-aryl ring at the 1-position of the 4-oxo-1,4-dihydroquinoline core, while maintaining a primary amide at the 3-position. nih.gov

Early Analog Development and Lead Identification

The initial efforts in developing analogs based on the 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide scaffold focused on exploring the structure-activity relationships (SAR) of different substituents on the N-aryl ring and the quinoline (B57606) core. An early analog, compound 10, demonstrated potent NAM activity at the mGlu2 receptor with no discernible activity at the mGlu3 receptor, validating the initial hypothesis. nih.gov

Further optimization of this series led to the synthesis of a number of analogs with varying substituents. The structure-activity relationship studies revealed that the nature and position of the substituents on the N-aryl ring had a significant impact on the potency and selectivity of the compounds. This systematic exploration culminated in the identification of this compound as the lead compound from this series. nih.govnih.gov this compound exhibited a favorable profile, including high potency and selectivity for the mGlu2 receptor, making it a valuable tool for studying the biological roles of this receptor. nih.gov

Synthetic Methodologies and Chemical Derivatization of Vu6001192

Chemical Synthesis Pathways for the Core Structure of VU6001192

This compound was identified from a series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, indicating that its core structure is based on a quinoline (B57606) scaffold researchgate.netresearchgate.net. The design of this series involved transforming a quinoline chemotype, previously utilized for muscarinic acetylcholine (B1216132) receptor subtype 1 positive allosteric modulators (M1 PAMs), into the desired mGlu2 NAM researchgate.netresearchgate.net. The synthesis of complex chemical compounds like this compound typically involves multiple steps, breaking existing bonds and forming new ones to progress from simpler starting materials to the target product britannica.com.

The quinoline nucleus forms a versatile backbone in medicinal chemistry, and its synthesis often relies on various established methodologies. Key intermediates play a crucial role in constructing the 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide core of this compound. One notable intermediate mentioned in the context of quinoline 2-carboxamide (B11827560) scaffold synthesis, related to this compound, is a β-ketoester researchgate.net.

General strategies for quinoline synthesis, which could be relevant to the core structure of this compound, include:

Annulation reactions: These involve the formation of a new ring by combining multiple molecular fragments. Examples include copper-catalyzed annulation of sulfoxonium ylides with anthranils to synthesize 2,3-diaroylquinolines, and ruthenium-catalyzed annulation of enaminones with anthranils for 3-substituted quinolines mdpi.com.

Reactions involving N,N-dimethyl enaminones and anilines: A domino reaction promoted by triflic acid can lead to 3-acyl quinolines mdpi.com.

Beckmann rearrangement of ketoximes: This method, utilizing triflic anhydride (B1165640) (Tf2O) as a catalytic agent, allows for the combination of substituted ketoximes with alkynes to yield quinolines mdpi.com.

Quinoline N-oxides: The reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides can selectively furnish C2-substituted sulfones, which can then be deprotected to form other sulfonyl derivatives nih.gov.

Quinoline-3-carbaldehydes: These are valuable building blocks obtained through reactions like the Vilsmeyer-Haack reaction, which can then be used to synthesize other heterocyclic compounds mdpi.com.

Beyond the core quinoline synthesis, advanced coupling and derivatization strategies are essential for fine-tuning the properties of this compound and its analogues. The "morphing" of an existing quinoline series into a new chemotype for mGlu2 NAMs suggests a strategic derivatization approach researchgate.netresearchgate.net. This involves modifying the chemical structure to achieve desired pharmacological effects, such as improved potency or selectivity.

Derivatization can also be employed to enhance analytical properties, for instance, by improving ionization and chromatographic separation in techniques like liquid chromatography-tandem mass spectrometry nih.gov. While specific advanced coupling reactions for this compound itself are not explicitly detailed in the provided information, the broader context of chemical synthesis involves the careful selection of reactions that target specific parts of a molecule while leaving others unchanged, aiming for high yields and short reaction times britannica.com.

Optimization and Reductionist Approaches for Analogues of this compound

Optimization efforts for this compound have primarily focused on developing analogues with improved pharmacological profiles, particularly regarding potency and CNS penetration. This often involves reductionist approaches to simplify the molecular structure while retaining or enhancing activity.

A significant example of a simplified chemotype derived from this compound is VU6001966. This compound was developed through a "reductionist approach" to create a novel, simplified mGlu2 NAM scaffold nih.govnih.govuiowa.eduacs.org. VU6001966 not only demonstrates potent and selective mGlu2 inhibition but also exhibits excellent CNS penetration nih.govnih.govuiowa.eduacs.org.

The pharmacological data for VU6001966 highlights its enhanced profile:

CompoundTargetIC₅₀ (nM)Selectivity (vs. mGlu3)
VU6001966mGlu278>30 μM nih.govnih.govuiowa.eduacs.orgmedchemexpress.commedchemexpress.com

This optimization aimed to establish a new, minimum pharmacophore-based series of potent and selective mGlu2 NAMs nih.gov.

A key challenge in developing CNS-acting drugs is ensuring adequate brain penetration across the blood-brain barrier (BBB) mdpi.comacs.org. This compound, and particularly its analogue VU6001966, demonstrate successful strategies for achieving this.

VU6001966 exhibits significantly improved CNS penetration compared to earlier mGlu2 NAMs. Its brain exposure is characterized by Kp (brain-to-plasma ratio) and Kp,uu (unbound brain-to-unbound plasma ratio) values:

CompoundKpKp,uu
VU60019661.90.78
Previously disclosed mGlu2 NAMs≈ 0.3≈ 0.1 researchgate.netnih.govnih.govuiowa.eduacs.org

This improvement in CNS penetration for VU6001966 is attributed to its "truncated picolinamide (B142947) core," a specific chemical modification resulting from the reductionist approach nih.govnih.govuiowa.eduacs.org.

General strategies employed to enhance CNS penetration of small molecules, which may have informed the development of VU6001966, include:

Improving diffusion: This involves designing molecules with properties that facilitate passive diffusion across cell membranes, such as lower molecular weight, lower polarity, and higher lipophilicity acs.orgsoton.ac.uk. Halogenation, for instance, can increase lipophilicity and improve CNS penetration in quinoline derivatives mdpi.com.

Reducing efflux: Modifying compounds to avoid being substrates for efflux transporters (e.g., P-glycoprotein) at the BBB can significantly increase brain exposure acs.org.

Activating carrier transporters: Designing molecules that can utilize existing influx transporters to cross the BBB acs.org.

Cation delocalization: For quinolinium-modified compounds, increasing the delocalization of the cation has been shown to improve brain concentrations soton.ac.uk.

The successful optimization leading to VU6001966 demonstrates the efficacy of a reductionist approach in medicinal chemistry to develop simplified chemotypes with enhanced CNS penetration, making them valuable tools for in vivo studies and potential leads for PET tracer development nih.govuiowa.edu.

Molecular Pharmacology and Mechanism of Action of Vu6001192

Characterization as a Selective Metabotropic Glutamate (B1630785) Receptor 2 Negative Allosteric Modulator

VU6001192 is characterized as a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) wikipedia.orgzhanggroup.orgnih.gov. Its discovery emerged from a series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, highlighting a strategic design approach that morphed existing chemotypes into novel modulators wikipedia.orgnih.govnih.gov.

This compound demonstrates considerable selectivity for mGlu2 over other members of the mGlu family. Specifically, this compound exhibits an IC50 of 207 nM for mGlu2, with selectivity exceeding 30 µM against other mGlus zhanggroup.org. This high degree of selectivity renders this compound a valuable research tool for elucidating the biological implications of selective mGlu2 inhibition within the central nervous system (CNS) wikipedia.orgnih.gov.

Table 1: Selectivity Profile of this compound (IC50 Values)

Receptor SubtypeIC50 (nM)Selectivity
mGlu2207N/A
Other mGlus>30,000>145-fold

Allosteric Modulation of Glutamate Receptor Activity

Allosteric modulators, such as this compound, exert their effects by binding to sites on the receptor that are distinct from the orthosteric binding site, where the endogenous ligand (glutamate, in this case) binds zhanggroup.orgidrblab.netctdbase.org. This distinct binding allows allosteric modulators to either potentiate or inhibit the binding and/or efficacy of the orthosteric ligand zhanggroup.orgidrblab.netctdbase.org. As a NAM, this compound stabilizes conformations of the mGlu2 receptor that diminish the functional response typically elicited by the orthosteric ligand zhanggroup.org.

Influence on Orthosteric Ligand Efficacy

Research indicates that this compound, as an mGlu2-selective NAM, primarily operates by modulating the efficacy of glutamate at the mGlu2 receptor. This means its primary effect is on the magnitude of the cellular response to glutamate, rather than directly altering glutamate's binding affinity for the receptor. The allosteric ternary complex model (ATCM) provides a framework for describing such interactions, where the cooperativity factor (α) quantifies the degree to which an allosteric ligand alters the affinity of an orthosteric ligand zhanggroup.org. An α value less than 1 indicates a negative allosteric interaction, where the binding of one ligand decreases the affinity of the other zhanggroup.org. However, for this compound, the observed effect is predominantly on efficacy rather than affinity cooperativity with glutamate at mGlu2.

Interaction with Intracellular Signaling Pathways (e.g., Adenylyl Cyclase Inhibition, cAMP Formation)

Metabotropic glutamate receptors, including mGlu2, belong to the family of G protein-coupled receptors (GPCRs) nih.gov. Group II mGlus, such as mGlu2, are typically coupled to Gi/o proteins. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase activity, which in turn results in a decrease in the intracellular concentration of cyclic AMP (cAMP). Given that this compound functions as a negative allosteric modulator of mGlu2, its action would involve counteracting the normal Gi-mediated inhibition of adenylyl cyclase. This would lead to a reduction in the inhibitory effect on adenylyl cyclase, potentially resulting in higher cAMP levels or preventing the decrease in cAMP that would otherwise occur upon orthosteric agonist binding zhanggroup.org.

Binding Site Analysis and Mode of Efficacy

Allosteric modulators bind to allosteric sites, which are distinct from the highly conserved orthosteric binding site and are often located within the transmembrane (7TM) domain of GPCRs zhanggroup.orgctdbase.org. This non-conserved nature of allosteric sites offers the potential for achieving greater receptor subtype selectivity ctdbase.org. The binding of an allosteric ligand induces a unique subset of receptor conformations zhanggroup.org.

Determination of Allosteric Modulator Affinity (KB)

The affinity of an allosteric modulator for its binding site is quantified by its equilibrium dissociation constant (KB) idrblab.net. KB represents the affinity of the allosteric ligand for an unoccupied receptor idrblab.net. This parameter is typically determined by analyzing radioligand binding experimental data, which are fitted to an allosteric binding model idrblab.net. In the context of functional studies, the operational model of allosterism is employed to determine both the allosteric modulator affinity (KB) and efficacy cooperativity (β). While the specific KB value for this compound is determined through such models, it was not explicitly provided in the available detailed research findings.

Investigation of Binding Modes and Conformational Changes

The interaction of allosteric ligands with GPCRs leads to the stabilization of unique receptor conformations zhanggroup.org. As a negative allosteric modulator, this compound is understood to stabilize inactive conformations of the mGlu2 receptor. Studies involving mutations in the receptor structure can provide insights into the specific residues critical for modulator binding and function ctdbase.org. For instance, this compound completely lost its activity at the N735D mGlu2 mutant receptor, in contrast to another NAM (MRK-8-29) which retained activity at this mutant. This finding underscores the importance of specific amino acid residues in mediating this compound's binding and its subsequent functional effects. Techniques such as molecular docking and molecular dynamics (MD) simulations are valuable tools used to further elucidate the precise binding modes and the conformational changes induced by allosteric modulators.

Structure Activity Relationship Sar Studies of Vu6001192 and Analogues

Systematic Exploration of Structural Modifications and Their Impact on Potency and Selectivity

Systematic SAR studies of VU6001192 and its analogues have involved extensive exploration of structural modifications to optimize their pharmacological properties. A key aspect of these studies focused on the 4-fluorophenyl ring at the 1-position of the scaffold, a group initially selected for its promising potency in the precursor quinoline (B57606) series and its anticipated metabolic stability. nih.gov

The SAR investigations revealed a notable tolerance for modifications at the 6-position of the 4-oxo-1,4-dihydroquinoline ether analogs, suggesting flexibility in this region for structural diversification. nih.gov The optimization process often employs iterative parallel synthesis and matrix libraries, particularly for allosteric modulators, which can exhibit "steep" SARs where minor structural changes lead to significant activity alterations. This approach facilitates the discovery of unforeseen active compounds and ensures that hypotheses regarding structural contributions to activity are thoroughly tested before a chemical series is abandoned. nih.gov A "reductionist approach" was specifically applied to optimize this compound, leading to the development of a novel and simplified mGlu2 NAM scaffold. researchgate.net

Positional Effects of Substituents on Receptor Interaction

The specific positions of substituents within the this compound scaffold significantly influence its interaction with the mGlu2 receptor.

Studies on the 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide series indicated a preference for aryl and heteroaryl rings at the 4-position for optimal mGlu2 NAM activity. nih.gov Conversely, directly linked heteroaryl rings in the ether analogues at the 6-position (e.g., compounds 17–19) were found to be among the least active in certain sets of compounds. nih.gov

Extensive SAR data suggest that the heterocycle within this compound class plays a crucial role by interacting deeply within the allosteric binding pocket located in the 7-transmembrane domain of the mGlu2 receptor. In contrast, the anisole (B1667542) moiety of the molecule is oriented towards the solvent. researchgate.net Investigations into the optimal orientation of the anisole moiety in the mGlu2 head group, particularly through the synthesis and evaluation of meta- and para-position analogues, demonstrated that these modifications resulted in slightly reduced agonist potencies but maintained similar positive allosteric modulator (PAM) potencies at mGlu2 compared to a reference compound (compound 31). researchgate.net

The nature of the amide and linker regions also contributes significantly to the compound's activity. A primary amide was found to be preferred over a nitrile at the 2-position of the scaffold for mGlu2 NAM activity. nih.gov Furthermore, the 7-position exhibited considerable tolerance for diverse functional groups, accommodating various linkers connected to both unsaturated and saturated ring systems. nih.gov

Identification of Key Pharmacophoric Elements and Molecular Switches

Based on the SAR studies, the heterocycle and the anisole moiety are identified as key pharmacophoric elements of this compound. The heterocycle is crucial for deep interaction within the allosteric binding pocket of the mGlu2 receptor's 7-transmembrane domain, while the anisole moiety is positioned towards the solvent. researchgate.net

Allosteric ligands, such as this compound, are known to be susceptible to "molecular switches." This phenomenon describes how even minor structural changes can lead to substantial alterations in activity. researchgate.net Molecular switches typically involve conformational changes of the molecule or its target upon binding, influencing the binding affinity and functional outcome. ubc.canih.govmpg.declockss.orgarxiv.org While specific molecular switch mechanisms for this compound are not detailed, the general principle suggests that precise control over the conformation of the compound and its interaction with the allosteric site is paramount for its potent and selective action.

Relationship between Chemical Structure and Central Nervous System Exposure

Achieving adequate central nervous system (CNS) exposure is a critical aspect of developing therapeutic agents for neurological and psychiatric disorders. This compound (compound 58) has been noted for its favorable profile, making it a useful tool for understanding the CNS implications of selective mGlu2 inhibition. researchgate.netnih.gov

Preliminary drug metabolism and pharmacokinetics (DMPK) assays were employed to assess the relationship between chemical structure and CNS exposure. These assays included evaluating metabolic stability by measuring the intrinsic clearance of compounds when incubated with rat liver microsomes. nih.gov Additionally, the extent of plasma protein binding was determined by measuring the fraction unbound in rat plasma, which for these compounds ranged from 0.083 to 0.306. nih.gov This highlights the importance of considering the unbound fraction alongside potency and CNS exposure for a comprehensive evaluation. nih.gov Rat cassette pharmacokinetics (PK) tissue distribution studies, involving intravenous (iv) dosing and single time point analysis, were utilized as a rapid and cost-effective method for preliminary assessment of blood-brain barrier (BBB) penetration. nih.gov Some analogues within the quinolizidinone carboxylic acid M1 muscarinic receptor positive allosteric modulators series, which informed the design of this compound's chemotype, demonstrated high CNS exposure, warranting further in vivo evaluation. researchgate.net In late-stage drug development, it is crucial to establish SARs with the human receptor and conduct counter-screens against safety species' cell lines to mitigate species bias. nih.gov

Integration of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling techniques have been integral to elucidating the SAR of this compound and related compounds. These methods provide powerful predictive capabilities for understanding molecular properties and interactions. spirochem.com

Computational SAR methods, including molecular modeling, are routinely employed to predict the biological activity of new compounds based on their chemical structure and to understand how molecules interact with their biological targets. spirochem.comoncodesign-services.comchemcomp.comrjraap.commdpi.com Specific techniques such as molecular docking and molecular dynamics simulations are used to model the binding of ligands to receptors and to explore conformational changes. mdpi.comjyu.fi For instance, mutagenesis and computational docking were utilized to propose a potential binding mode for a related compound, VU0506013, within the transmembrane core of the Y4 receptor. researchgate.net

Computational analysis complements traditional lead optimization efforts by providing diagnostic approaches for assessing SAR progression and by enabling the design of new analogues through deep learning schemes. nih.gov Activity landscape analysis, in conjunction with docking and molecular dynamics studies, helps in understanding complex SARs, identifying "activity cliffs" (small structural changes leading to large activity differences), and rationalizing interactions with key amino acid residues in the binding sites. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are also generated to predict biological activity and visualize SAR trends, allowing for a direct understanding of how structural modifications impact desired properties. chemcomp.comrjraap.comroutledge.comnih.gov

Preclinical Research Applications and in Vivo Neurobiological Investigations

Comparative Analysis with Other Group II mGlu Receptor Modulators in Preclinical Studies

The development of VU6001192 and its optimized derivatives, such as VU6001966, has contributed to a broader understanding of Group II mGlu receptor pharmacology by providing highly selective tools for research. This compound itself demonstrated an IC50 of 207 nM for mGlu2 and exhibited high selectivity, being >30 µM against other mGluRs. guidetopharmacology.org While this compound had limited CNS penetration (Kp ≈ 0.3, Kp,uu ≈ 0.1), its optimized analog, VU6001966, achieved improved CNS penetration (Kp = 1.9, Kp,uu = 0.78) while maintaining high potency (IC50 = 78 nM for mGlu2) and exceptional selectivity (>350-fold over mGlu3). ctdbase.orgnih.gov VU6001966 has also shown antidepressant-like effects in mouse models of chronic stress. nih.gov

This section provides a comparative overview of this compound and its related compounds with other notable Group II mGlu receptor modulators used in preclinical studies:

Table 1: Comparative Profile of Key Group II mGlu Receptor Modulators in Preclinical Studies

Compound NameModulator TypeTarget SelectivityKey Preclinical FindingsPubChem CID
This compound mGlu2 NAMHighly selective for mGlu2 (>30 µM vs other mGluRs) guidetopharmacology.orgUseful tool for understanding mGlu2 inhibition in CNS nih.govguidetopharmacology.orgNot directly available; see VU6001966
VU6001966 mGlu2 NAMPotent (IC50 = 78 nM for mGlu2); >350-fold selective over mGlu3 nih.govInduces antidepressant-like effects in mouse models of chronic stress; excellent CNS penetrant ctdbase.orgnih.gov122539788 nih.gov
LY354740 mGlu2/3 AgonistHighly selective for Group II mGluRs (EC50 values: 5.1 nM at mGlu2, 24.3 nM at mGlu3; >100,000 nM at other mGluRs) tocris.comAntipsychotic-like properties; antinociceptive effects; antianxiety and antiaddictive activity in vivo wikipedia.orgwikipedia.orgtocris.com213056 wikipedia.orgtocris.comfishersci.be
LY379268 mGlu2/3 AgonistHighly selective for Group II mGluRs (EC50 values: 2.69 nM for hmGlu2, 4.48 nM for hmGlu3; >80-fold over Group I and III) tocris.comAntipsychotic-like properties; neuroprotective; anti-addictive; anticonvulsant effects in animals wikipedia.orgtocris.comwikipedia.org10197984 tocris.comwikipedia.orgfishersci.beinvivochem.cn
LY404039 mGlu2/3 AgonistHighly selective for mGluR2 and mGluR3 wikipedia.orgAntipsychotic and anxiolytic effects in animal models; inhibits induced hyperlocomotion and conditioned avoidance responding wikipedia.org9834591 nih.govwikipedia.orgchembase.cn
LY487379 mGlu2 PAMSelective positive allosteric modulator for mGluR2 wikipedia.orgUsed to study mGluR2 structure and function; investigated for antipsychotic and anxiolytic potential wikipedia.org9825084 fishersci.chwikipedia.orgfishersci.chzhanggroup.org
BINA mGlu2 PAMPotent and selective positive allosteric modulator for mGluR2 wikipedia.orginvivochem.cnAnxiolytic and antipsychotic effects in animal studies; decreases cocaine self-administration in rats wikipedia.org9868580 wikipedia.orginvivochem.cn
RO4491533 mGlu2/3 NAMPotent and selective for mGluR2/3 (equipotent at mGluR2 and mGluR3; no activity at other mGluR subtypes) tocris.comwikipedia.orgProduced antidepressant effects in animal studies; reversed effects of mGluR2/3 agonist LY-379,268 tocris.comwikipedia.org11158623 wikipedia.orgnih.gov
LY2389575 mGlu3 NAM4-fold selectivity for mGlu3 over mGlu2 (mGlu2 IC50 = 17 µM, mGlu3 IC50 = 4.2 µM) nih.govresearchgate.netEfficacious in cognition and depression models nih.govresearchgate.netNot directly available
ML289 mGlu3 NAMPotent (IC50 = 649 nM); >15-fold selective vs. mGlu2 nih.govresearchgate.netCNS-penetrant; derived from an mGlu5 PAM via a molecular switch; potential for anxiety, depression, Parkinson's disease nih.govresearchgate.netontosight.ai56587994 nih.govidrblab.netontosight.ainottingham.ac.ukprobes-drugs.org
LY341495 mGlu2/3 AntagonistHighly potent and selective Group II mGluR antagonist (Ki/IC50 values: 2.3 nM for mGlu2, 1.3 nM for mGlu3) tocris.comReadily brain penetrant; active in vivo; blocked induction of long-term depression (LTD) at MDT-PFC synapses tocris.comidrblab.net9819927 guidetopharmacology.orgtocris.comctdbase.orgciteab.com
MGS0039 mGlu2/3 AntagonistPotent and selective antagonist for Group II mGluRs wikipedia.orgAntidepressant and anxiolytic effects in animal studies; boosts dopamine (B1211576) and serotonin (B10506) release wikipedia.org9886034 wikipedia.orguni.luzhanggroup.org
Click to view Table 1: Comparative Profile of Key Group II mGlu Receptor Modulators in Preclinical Studies (Interactive)
Compound NameModulator TypeTarget SelectivityKey Preclinical FindingsPubChem CID
This compound mGlu2 NAMHighly selective for mGlu2 (>30 µM vs other mGluRs) guidetopharmacology.orgUseful tool for understanding mGlu2 inhibition in CNS nih.govguidetopharmacology.orgNot directly available; see VU6001966
VU6001966 mGlu2 NAMPotent (IC50 = 78 nM for mGlu2); >350-fold selective over mGlu3 nih.govInduces antidepressant-like effects in mouse models of chronic stress; excellent CNS penetrant ctdbase.orgnih.gov122539788 nih.gov
LY354740 mGlu2/3 AgonistHighly selective for Group II mGluRs (EC50 values: 5.1 nM at mGlu2, 24.3 nM at mGlu3; >100,000 nM at other mGluRs) tocris.comAntipsychotic-like properties; antinociceptive effects; antianxiety and antiaddictive activity in vivo wikipedia.orgwikipedia.orgtocris.com213056 wikipedia.orgtocris.comfishersci.be
LY379268 mGlu2/3 AgonistHighly selective for Group II mGluRs (EC50 values: 2.69 nM for hmGlu2, 4.48 nM for hmGlu3; >80-fold over Group I and III) tocris.comAntipsychotic-like properties; neuroprotective; anti-addictive; anticonvulsant effects in animals wikipedia.orgtocris.comwikipedia.org10197984 tocris.comwikipedia.orgfishersci.beinvivochem.cn
LY404039 mGlu2/3 AgonistHighly selective for mGluR2 and mGluR3 wikipedia.orgAntipsychotic and anxiolytic effects in animal models; inhibits induced hyperlocomotion and conditioned avoidance responding wikipedia.org9834591 nih.govwikipedia.orgchembase.cn
LY487379 mGlu2 PAMSelective positive allosteric modulator for mGluR2 wikipedia.orgUsed to study mGluR2 structure and function; investigated for antipsychotic and anxiolytic potential wikipedia.org9825084 fishersci.chwikipedia.orgfishersci.chzhanggroup.org
BINA mGlu2 PAMPotent and selective positive allosteric modulator for mGluR2 wikipedia.orginvivochem.cnAnxiolytic and antipsychotic effects in animal studies; decreases cocaine self-administration in rats wikipedia.org9868580 wikipedia.orginvivochem.cn
RO4491533 mGlu2/3 NAMPotent and selective for mGluR2/3 (equipotent at mGluR2 and mGluR3; no activity at other mGluR subtypes) tocris.comwikipedia.orgProduced antidepressant effects in animal studies; reversed effects of mGluR2/3 agonist LY-379,268 tocris.comwikipedia.org11158623 wikipedia.orgnih.gov
LY2389575 mGlu3 NAM4-fold selectivity for mGlu3 over mGlu2 (mGlu2 IC50 = 17 µM, mGlu3 IC50 = 4.2 µM) nih.govresearchgate.netEfficacious in cognition and depression models nih.govresearchgate.netNot directly available
ML289 mGlu3 NAMPotent (IC50 = 649 nM); >15-fold selective vs. mGlu2 nih.govresearchgate.netCNS-penetrant; derived from an mGlu5 PAM via a molecular switch; potential for anxiety, depression, Parkinson's disease nih.govresearchgate.netontosight.ai56587994 nih.govidrblab.netontosight.ainottingham.ac.ukprobes-drugs.org
LY341495 mGlu2/3 AntagonistHighly potent and selective Group II mGluR antagonist (Ki/IC50 values: 2.3 nM for mGlu2, 1.3 nM for mGlu3) tocris.comReadily brain penetrant; active in vivo; blocked induction of long-term depression (LTD) at MDT-PFC synapses tocris.comidrblab.net9819927 guidetopharmacology.orgtocris.comctdbase.orgciteab.com
MGS0039 mGlu2/3 AntagonistPotent and selective antagonist for Group II mGluRs wikipedia.orgAntidepressant and anxiolytic effects in animal studies; boosts dopamine and serotonin release wikipedia.org9886034 wikipedia.orguni.luzhanggroup.org

The development of allosteric modulators like this compound and its derivatives represents a significant shift from orthosteric ligands. Allosteric modulators bind to a site distinct from the orthosteric (agonist binding) site, allowing for more subtle and potentially more selective modulation of receptor function. guidetopharmacology.orgnih.gov This approach offers advantages such as improved subtype selectivity due to less evolutionary pressure on allosteric binding pockets compared to highly conserved orthosteric sites, and the ability to modulate receptor activity in a context-dependent manner. wikipedia.orgnih.gov

The comparative analysis highlights the diverse pharmacological profiles and therapeutic potential of various Group II mGluR modulators. While orthosteric agonists like LY354740, LY379268, and LY404039 have shown broad antipsychotic and anxiolytic effects, the emergence of selective NAMs such as this compound, VU6001966, RO4491533, LY2389575, and ML289 provides more refined tools to investigate the distinct contributions of mGlu2 and mGlu3 receptors to different neurobiological functions and disease states. This ongoing research aims to identify optimal strategies for targeting Group II mGluRs for the treatment of a wide range of CNS disorders.

Advanced Methodologies and Research Tool Development Pertaining to Vu6001192

Development of Radioligands and Positron Emission Tomography (PET) Tracers for mGlu2 Imaging

The development of PET tracers for mGlu2 imaging is crucial for in vivo quantification of the receptor under physiological and pathological conditions, and for facilitating drug discovery through target engagement studies. nih.govresearchgate.netresearchgate.netresearchgate.net VU6001192, as a potent mGlu2 NAM, has served as a foundational chemotype for the design and synthesis of such radioligands. nih.govnih.govresearchgate.netresearchgate.net

Preclinical Evaluation of PET Ligand Candidates Derived from this compound Chemotype

Inspired by this compound, researchers have developed and evaluated several PET ligand candidates. One such example is 7-((2,5-dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl)-quinolone-2-carboxamide ([11C]QCA, [11C]2), which demonstrated relatively high specific binding in mGlu2-rich brain regions during in vitro autoradiography. nih.gov Another promising candidate, 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (Compound 5i, also known as [11C]MG2-1812), was identified as a potent mGlu2 NAM with high subtype selectivity and favorable lipophilicity. nih.govresearchgate.netresearchgate.net This compound exhibited high potency for mGlu2 and over 450-fold selectivity for mGlu2 over mGlu3. nih.gov

The preclinical evaluation of these candidates involves assessing their potency, selectivity, and pharmacokinetic properties. For instance, Compound 5i was successfully labeled with carbon-11 (B1219553) ([11C]5i) with high radiochemical yield and molar activity. nih.govresearchgate.netresearchgate.net

CompoundmGlu2 IC50 (nM)mGlu3 IC50 (nM)Selectivity (mGlu3/mGlu2)Radiolabel
This compound207 nih.gov
[11C]QCA ([11C]2)45 nih.gov11C nih.gov
Compound 5i ([11C]MG2-1812)High potency nih.gov>450x selective over mGlu3 nih.gov>450 nih.gov11C nih.gov
VU600196678 nih.gov>30000 nih.gov>384 nih.gov

In Vitro Autoradiography and In Vivo Binding Studies in Rodent Brain

In vitro autoradiography and in vivo PET imaging studies are critical for validating the specific binding of radioligands to mGlu2 receptors in the brain. nih.govresearchgate.netresearchgate.netbiorxiv.orge-century.us

In Vitro Autoradiography: Studies with [11C]5i have shown heterogeneous radioactive accumulation in rat brain tissue sections. High levels of radioactivity were observed in the cortex, striatum, hippocampus, and cerebellum, while very low levels were detected in the thalamus and pons. This distribution aligns with known mGlu2-rich brain regions. nih.govresearchgate.netresearchgate.net Similar in vitro autoradiography studies with [11C]QCA also demonstrated high specific binding in mGlu2-rich areas of rat brain sections. nih.gov

In Vivo Binding Studies in Rodent Brain: PET studies using [11C]5i indicated in vivo specific binding to mGlu2 receptors in the rat brain. nih.govresearchgate.netresearchgate.netresearchgate.net While some initial PET ligands derived from this compound, like [11C]QCA, showed insufficient specific binding for visualization in PET images, subsequent optimizations led to compounds with improved in vivo properties. nih.govresearchgate.net For example, [11C]5i demonstrated moderate brain permeability and high-level specific binding to mGlu2 in vitro, making it a suitable candidate for in vivo PET evaluation. nih.gov Another compound, [11C]MG2-1904 (Compound 14b), also demonstrated high brain uptake and excellent in vitro/in vivo specific binding towards mGlu2 with high metabolic stability in the brain. researchgate.netresearchgate.net

High-Throughput and Functional Assay Platforms

This compound has been utilized in the development and application of high-throughput and functional assay platforms to characterize mGlu2 receptor activity and identify novel modulators. nih.gov

Fluorescence-Based Assays (e.g., FLIPR, Calcium Mobilization)

Fluorescence-based assays, such as those using the FLIPR (Fluorescence Imaging Plate Reader) system, are commonly employed for high-throughput screening of GPCR agonists and antagonists by measuring changes in intracellular calcium concentration. moleculardevices.comnih.govbiocompare.com this compound, as an mGlu2 NAM, has been evaluated in fluorescence-based assays, specifically calcium mobilization assays. These assays involve measuring calcium mobilization induced by receptor activation in cell lines stably expressing the mGlu2 receptor, often along with a promiscuous G-protein. nih.gov this compound exhibited an IC50 value of 207 nM in such assays, demonstrating its potent activity. nih.govnih.gov

G Protein-Coupled Receptor Signaling Assays (e.g., [35S]GTPγS Binding, GIRK Thallium Flux)

G protein-coupled receptor (GPCR) signaling assays are fundamental for understanding the functional consequences of ligand binding to mGlu2.

[35S]GTPγS Binding: This assay measures the activation of G proteins. While the provided information does not directly state this compound's activity in a [35S]GTPγS binding assay, related mGlu2 NAMs and PAMs have been evaluated using this method. For instance, AZ12559322, a potent and selective mGlu2 PAM, was shown to potentiate glutamate (B1630785) responses in in vitro [35S]GTPγS binding studies on cells expressing human mGlu2. researchgate.netnih.govcsic.es The development of mGlu2 NAMs, including those derived from this compound, has also involved the use of GTPγS binding assays for SAR (Structure-Activity Relationship) studies. nih.govresearchgate.netresearchgate.net

GIRK Thallium Flux: The G protein-gated inwardly rectifying potassium (GIRK) thallium flux assay is a validated method for assessing the activity of Gi/o-coupled GPCRs like mGlu2. nih.govnih.govionbiosciences.com This assay measures the thallium ion (Tl+) flux through GIRK channels, which are activated by Gβγ subunits released upon Gi/o protein activation. ionbiosciences.com this compound has been tested using the GIRK thallium flux assay in HEK293 cells transiently transfected with wild-type mGlu2 receptors. nih.gov This assay allows for the determination of allosteric modulator affinity (KB) and efficacy cooperativity (β). nih.gov The use of GIRK-mediated thallium flux assays has been crucial in characterizing the potency and selectivity of compounds, including those related to this compound, towards mGlu2 and mGlu3 receptors. nih.govnih.govresearchgate.net

Future Directions and Translational Research Perspectives for Vu6001192 Derived Compounds

Advancements in mGlu2 Receptor Targeting for Novel Research Avenues

VU6001192's discovery was pivotal in overcoming a long-standing challenge in mGlu receptor pharmacology: achieving selective modulation of mGlu2 over mGlu3. wikipedia.orgguidetoimmunopharmacology.org Historically, compounds targeting group II mGlu receptors often lacked selectivity between mGlu2 and mGlu3, limiting the ability to discern the individual contributions of each subtype to CNS functions and disorders. wikipedia.orgwikipedia.org this compound, as a selective mGlu2 NAM, provides a precise pharmacological tool to selectively inhibit mGlu2 activity. This selectivity opens novel research avenues by enabling researchers to isolate and study the specific physiological and pathophysiological roles of mGlu2, independent of mGlu3. wikipedia.orgnih.gov

The utility of this compound as a research tool lies in its ability to facilitate a more nuanced understanding of mGlu2-mediated processes. By selectively modulating mGlu2, researchers can investigate its involvement in various CNS diseases where mGlu2 has been implicated, such as schizophrenia, depression, Alzheimer's disease, and drug addiction. tocris.comguidetopharmacology.orgzhanggroup.org This targeted approach is crucial for validating mGlu2 as a therapeutic target and exploring its specific mechanisms of action in different disease contexts.

Potential for Further Elucidation of mGlu2-Mediated Biological Processes

mGlu2 receptors are G protein-coupled receptors (GPCRs) that play critical roles in modulating synaptic transmission and neuronal excitability, primarily by inhibiting presynaptic calcium channels and thereby reducing glutamate (B1630785) release. pharmakb.com Given that glutamate is the principal excitatory neurotransmitter in the brain, understanding the precise mechanisms by which mGlu2 modulates glutamatergic signaling is paramount. zhanggroup.orgpharmakb.comwikipedia.orgwikidoc.org

This compound and its selective action offer a unique opportunity to further elucidate mGlu2-mediated biological processes. Research can delve into:

Specific Signaling Pathways: Investigating the downstream signaling cascades activated or inhibited by selective mGlu2 modulation, including both G protein-dependent and G protein-independent pathways. nih.gov

Cellular and Subcellular Localization: Precisely mapping the distribution of mGlu2 receptors in different cell types (neurons, microglia, oligodendrocytes, astrocytes) and subcellular compartments (presynaptic, postsynaptic) within specific brain regions. tocris.compharmakb.com

Interactions with Other Receptors: Exploring how mGlu2 interacts with other neurotransmitter systems and receptors, such as the neurotrophin receptor TrkB, which has been shown to reciprocally reinforce mGlu2 signaling. wikipedia.org

In Vivo Quantification: The development of mGlu2-selective Positron Emission Tomography (PET) tracers, building upon the chemical scaffold of this compound and its derivatives (e.g., VU6001966), is a critical future direction. uco.esguidetopharmacology.orgzhanggroup.orgciteab.com These tracers enable the in vivo quantification of mGlu2 receptor expression and occupancy under physiological and pathological conditions, providing direct evidence for mGlu2 involvement in CNS disorders and facilitating target engagement studies for drug discovery. uco.eswikipedia.orgguidetopharmacology.orgzhanggroup.org

Development of Next-Generation Allosteric Modulators and Research Probes

The success of this compound as a selective mGlu2 NAM has spurred the development of next-generation allosteric modulators with improved pharmacological profiles. Allosteric modulation offers distinct advantages over orthosteric modulation, including enhanced subtype selectivity, the potential for saturable cooperativity (which may translate to a wider therapeutic window), and the ability to induce signal bias. nih.gov

Key advancements in this compound-derived compounds include:

Improved CNS Penetration: While initial mGlu2 NAMs had limitations in CNS penetration, optimization efforts stemming from this compound led to compounds like VU6001966, which exhibits excellent central nervous system (CNS) penetration. tocris.comciteab.com This property is crucial for developing effective CNS-acting research probes and potential therapeutics.

Novel Chemotypes: The reductionist approach applied to this compound has afforded novel, simplified mGlu2 NAM scaffolds, demonstrating the potential for diverse chemical structures to achieve potent and selective mGlu2 inhibition. tocris.comciteab.com

PET Tracer Development: The favorable properties of this compound-derived series make them exciting lead candidates for the development of mGlu2 PET tracers. uco.esguidetopharmacology.orgzhanggroup.orgciteab.comuni.lu These advanced probes are essential for non-invasive imaging of mGlu2 receptors in the living brain, which can significantly accelerate drug discovery by providing insights into receptor distribution, density, and target engagement of novel compounds.

Table 1: Key Properties of Selected mGlu2 Allosteric Modulators

Compound NameModulator TypemGlu2 IC50 (nM)mGlu3 IC50 (µM)CNS PenetrationPrimary Use
This compoundNAM207 nih.gov>30 nih.govTool CompoundResearch Tool
VU6001966NAM78 tocris.com>30 tocris.comExcellent tocris.comciteab.comResearch Tool, PET Tracer Lead citeab.commedchemexpress.com

Contributions to Understanding Neurotransmitter Systems and Brain Circuitry

Glutamate is the most prevalent excitatory neurotransmitter in the mammalian CNS, playing a fundamental role in nearly all aspects of neuronal function, including synaptic plasticity, learning, and memory. zhanggroup.orgwikipedia.orgwikidoc.org mGlu2 receptors, by regulating presynaptic glutamate release, are central to the fine-tuning of glutamatergic transmission. pharmakb.com

Research utilizing this compound and its derived compounds contributes significantly to understanding complex neurotransmitter systems and brain circuitry in several ways:

Mapping mGlu2 Function in Brain Regions: Selective mGlu2 modulation allows for the precise investigation of mGlu2's role in specific brain regions, such as the hippocampus, cortex, amygdala, and prefrontal cortex, which are implicated in emotional states, cognition, and various neurological and psychiatric disorders. wikipedia.orgtocris.comguidetopharmacology.org

Deciphering Disease Pathophysiology: By selectively targeting mGlu2, researchers can better understand how dysregulation of this receptor contributes to the pathophysiology of conditions like schizophrenia, depression, and drug addiction. For instance, changes in mGlu2 expression are associated with these disorders. tocris.com

Mechanism of Action for Antipsychotics: Studies are ongoing to decipher the in vivo signaling of mGlu2, including its interacting proteins and activated pathways, to gain a better understanding of the mechanism of action of antipsychotics that target this receptor, particularly for symptoms resistant to current treatments. wikipedia.org

Developing New Therapeutic Hypotheses: The ability to selectively modulate mGlu2 enables the generation and testing of new hypotheses regarding its therapeutic potential. This includes exploring its role in modulating other neurotransmitter systems (e.g., dopamine (B1211576), serotonin) indirectly, as mGlu2 activity can influence their release and signaling. wikipedia.org

The continued development and application of this compound-derived compounds are vital for advancing the field of neuroscience, offering unprecedented opportunities to unravel the complexities of brain function and to develop more effective and targeted interventions for CNS disorders.

Q & A

Q. What is the primary pharmacological mechanism of VU6001192, and how does it differ from other mGluR2 modulators?

this compound is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2). Unlike orthosteric ligands, it binds to an allosteric site, modulating receptor activity without competing with endogenous glutamate. Its selectivity for mGluR2 over mGluR3 (IC₅₀ >30 μM for mGluR3) distinguishes it from non-selective modulators, as demonstrated via radioligand binding assays and functional cAMP assays .

Q. What experimental models are most appropriate for initial in vitro evaluation of this compound’s potency and selectivity?

Use recombinant cell lines expressing mGluR2 and related subtypes (e.g., mGluR3, mGluR5) to measure concentration-response curves. Key assays include:

  • Calcium mobilization assays to assess functional inhibition.
  • Radioligand displacement assays (e.g., using [³H]LY341495) to confirm binding affinity.
  • Cross-reactivity screens against other GPCRs to rule off-target effects .

Q. How can researchers validate the CNS penetration of this compound in preclinical studies?

Employ brain-to-plasma ratio (Kp) and unbound Kp (Kp,uu) measurements via mass spectrometry in rodent models. This compound exhibits favorable CNS penetration (Kp = 1.9, Kp,uu = 0.78), validated through systemic administration followed by cerebrospinal fluid (CSF) and brain homogenate analysis .

Advanced Research Questions

Q. What methodological strategies were used to optimize this compound’s CNS penetration while maintaining mGluR2 selectivity?

The optimization involved:

  • Truncation of the core scaffold to reduce molecular weight and polar surface area, enhancing blood-brain barrier (BBB) permeability.
  • Introduction of lipophilic substituents (e.g., fluorinated aryl groups) to balance solubility and membrane diffusion.
  • In silico modeling to predict BBB penetration using tools like PAMPA-BBB and MDCK cell assays .

Q. How should researchers address contradictory data in receptor selectivity profiles between in vitro and in vivo models for this compound?

Contradictions may arise from differences in protein expression levels or compensatory mechanisms in vivo. To resolve this:

  • Perform ex vivo receptor occupancy studies using positron emission tomography (PET) tracers in animal models.
  • Compare knockout (mGluR2⁻/⁻) vs. wild-type models to isolate mGluR2-specific effects.
  • Validate findings with orthogonal assays (e.g., electrophysiology in brain slices) .

Q. What are the critical considerations for designing dose-response studies with this compound in behavioral models of CNS disorders?

  • Use translational endpoints (e.g., prepulse inhibition for schizophrenia, forced swim test for depression).
  • Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentrations with efficacy.
  • Control for sex differences and circadian variability in rodent models .

Q. How can structural modifications of this compound’s quinoline carboxamide core impact its metabolic stability and off-target effects?

  • Cytochrome P450 (CYP) inhibition assays identify metabolic hotspots (e.g., N-dealkylation sites).
  • Introduction of electron-withdrawing groups (e.g., -CF₃) on the aryl ring reduces oxidative metabolism.
  • Metabolite identification studies (e.g., using liver microsomes) guide synthetic adjustments to improve half-life .

Q. What analytical techniques are recommended for resolving inconsistencies in this compound’s in vivo efficacy across different rodent strains?

  • Genetic profiling of strains to identify polymorphisms in mGluR2 or downstream signaling proteins.
  • Cerebrospinal fluid (CSF) sampling to confirm consistent drug exposure.
  • Multivariate regression analysis to account for covariates like age, stress levels, and baseline behavior .

Q. How does this compound compare to earlier mGluR2 NAMs like MRK-8-29 in terms of therapeutic potential and experimental limitations?

Unlike MRK-8-29, this compound’s truncated scaffold eliminates off-target activity at M1 receptors. However, its narrower therapeutic window in anxiety models requires careful titration. Direct comparisons should use head-to-head assays under identical conditions, focusing on:

  • Receptor occupancy kinetics .
  • Behavioral readouts in disease-relevant models .

What methodological frameworks (e.g., FINER, PICO) are most applicable when formulating research questions about this compound’s role in synaptic plasticity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Investigate unexplored pathways (e.g., mGluR2-AMPAR crosstalk).
  • Feasibility : Use slice electrophysiology paired with this compound perfusion.
  • Ethics : Adhere to IACUC guidelines for in vivo plasticity studies .

Methodological Notes

  • Data Analysis : For receptor selectivity studies, use Schild regression to calculate pA₂ values and confirm allosteric modulation .
  • Contradiction Resolution : Apply principal contradiction analysis (from dialectical materialism) to prioritize confounding variables in complex datasets .
  • Ethical Compliance : Document animal welfare protocols and data transparency per NIH guidelines, especially for CNS-targeting compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU6001192
Reactant of Route 2
Reactant of Route 2
VU6001192

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.